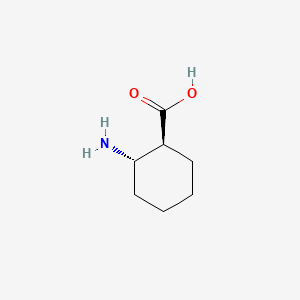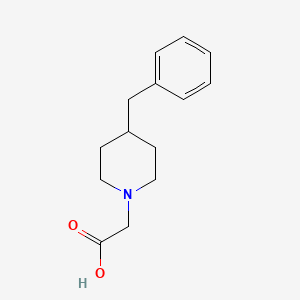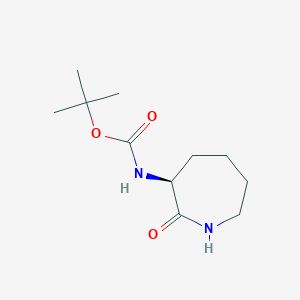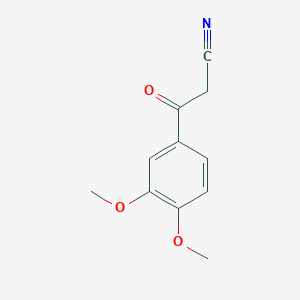
Ácido (1S,2S)-2-aminociclohexanocarboxílico
Descripción general
Descripción
(1S,2S)-2-Aminocyclohexanecarboxylic Acid is a chiral amino acid derivative characterized by its unique cyclohexane ring structure
Aplicaciones Científicas De Investigación
(1S,2S)-2-Aminocyclohexanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used to synthesize urea derivatives, which have shown antimicrobial activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of hydrogen bonds and other intermolecular interactions .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including those related to the metabolism of short-chain fatty acids .
Pharmacokinetics
A related compound, ly544344, has been shown to have high oral bioavailability and extensive and rapid absorption and bioactivation, with greater than 97% of prodrug hydrolysis occurring before its appearance in the hepatic portal vein .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that (1s,2s)-2-aminocyclohexanecarboxylic acid may also have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of (1S,2S)-2-Aminocyclohexanecarboxylic Acid often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for the separation and purification of enantiomers .
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-2-Aminocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products: The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives.
Comparación Con Compuestos Similares
(1R,2R)-2-Aminocyclohexanecarboxylic Acid: Another enantiomer with different stereochemistry and potentially different biological activity.
1-Aminocyclopropanecarboxylic Acid: A smaller ring structure with different reactivity and applications.
Uniqueness: (1S,2S)-2-Aminocyclohexanecarboxylic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable chiral complexes makes it valuable in asymmetric synthesis and chiral separation techniques .
Propiedades
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427828 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-93-6 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1S,2S)-2-Aminocyclohexanecarboxylic acid challenging to differentiate chirally, and what methods were employed in the research to overcome this?
A1: (1S,2S)-2-Aminocyclohexanecarboxylic acid, like other cyclic beta-amino acids, possesses two chiral centers, making the differentiation of its enantiomers complex. The research investigated two primary methods:
- Kinetic Method: This technique exploits the difference in reaction rates between enantiomers when interacting with chiral metal complexes. The study used trimeric metal-bound complexes with Cu(2+) and Ni(2+) ions, alongside chiral reference compounds like alpha- and beta-amino acids. Notably, aromatic reference compounds enhanced enantioselectivity. []
- Fixed-Ligand Kinetic Method: This modified approach incorporates dipeptides as fixed ligands within the metal complexes. The research found that dipeptides containing aromatic side chains further improved enantioselectivity. []
Q2: Did the research identify any specific advantages of using the fixed-ligand kinetic method for chiral differentiation of (1S,2S)-2-Aminocyclohexanecarboxylic acid?
A2: Yes, the inclusion of dipeptides, especially those with aromatic side chains, as fixed ligands in the kinetic method demonstrated superior enantioselectivity compared to the standard kinetic method. This suggests that the fixed-ligand approach may be more effective for distinguishing the enantiomers of (1S,2S)-2-Aminocyclohexanecarboxylic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)


![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)






